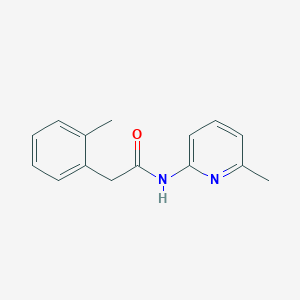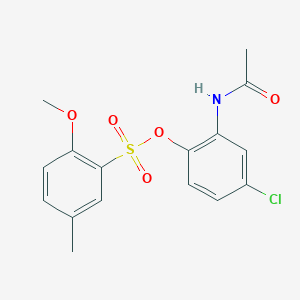![molecular formula C19H24N2O5S B245223 Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B245223.png)
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate, also known as E-64, is a potent and irreversible inhibitor of cysteine proteases. It was first synthesized in the 1970s by researchers at Merck & Co. and has since been widely used in scientific research to study the role of cysteine proteases in various biological processes.
Mecanismo De Acción
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate irreversibly binds to the active site of cysteine proteases, inhibiting their activity. It forms a covalent bond with the catalytic cysteine residue, preventing the enzyme from functioning properly. This mechanism of action makes Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate a useful tool for studying the role of cysteine proteases in various biological processes.
Biochemical and Physiological Effects
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. Inhibition of cysteine proteases by Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has been shown to induce apoptosis in cancer cells, inhibit autophagy in neurons, and reduce inflammation in animal models of arthritis. Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate in lab experiments is its potency and specificity for cysteine proteases. It has been shown to be effective at inhibiting the activity of several different cysteine proteases, making it a versatile tool for studying their role in various biological processes. However, one limitation of using Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate is its irreversible binding to the active site of cysteine proteases, which can make it difficult to study the effects of protease reactivation.
Direcciones Futuras
There are several future directions for research involving Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate. One area of interest is the development of new cysteine protease inhibitors that are more specific and less toxic than Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate. Another area of interest is the use of Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate in the development of new therapeutics for diseases such as cancer, Alzheimer's disease, and arthritis. Finally, further research is needed to fully understand the role of cysteine proteases in various biological processes and the potential therapeutic applications of cysteine protease inhibitors such as Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate.
Métodos De Síntesis
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate is synthesized through a multi-step process that involves the reaction of 4-ethoxy-1-naphthalenesulfonyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate has been widely used in scientific research to study the role of cysteine proteases in various biological processes such as apoptosis, autophagy, inflammation, and cancer. It has been shown to inhibit the activity of several cysteine proteases, including cathepsins B, H, L, and S, as well as papain and calpain.
Propiedades
Fórmula molecular |
C19H24N2O5S |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
ethyl 4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O5S/c1-3-25-17-9-10-18(16-8-6-5-7-15(16)17)27(23,24)21-13-11-20(12-14-21)19(22)26-4-2/h5-10H,3-4,11-14H2,1-2H3 |
Clave InChI |
UGBDKDBCNPSRKB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
SMILES canónico |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile](/img/structure/B245141.png)
![2-{4-[3-(1,4-dioxooctahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propyl]-1-piperazinyl}-N-propylbenzamide](/img/structure/B245143.png)
![1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol](/img/structure/B245144.png)
![5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol](/img/structure/B245145.png)

![(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245160.png)
![(4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245161.png)
![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-ethoxybenzenesulfonate](/img/structure/B245182.png)
![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate](/img/structure/B245183.png)
![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)


![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)